REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].C[O-].[Na+].[N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[C:13]([O:15]C)=O>CO>[OH:3][NH:2][C:13]([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][N:7]=1)=[O:15] |f:0.1,2.3|
|
Name
|
|
Quantity
|
365 mmol
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methylate
|
Quantity
|
730 mmol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
365 mmol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C(=O)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a suspension of 25.4 g
|
Type
|
CUSTOM
|
Details
|
sodium chloride precipitated
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the salt precipitate
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 100 ml
|
Type
|
ADDITION
|
Details
|
The solution was diluted with 500 ml
|
Type
|
ADDITION
|
Details
|
of isopropyl alcohol added dropwise
|
Type
|
FILTRATION
|
Details
|
the additional sodium chloride precipitate was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to about 100 ml
|
Type
|
FILTRATION
|
Details
|
and the insoluble product was filtered
|
Type
|
CUSTOM
|
Details
|
There were obtained 37.1 g
|
Type
|
TEMPERATURE
|
Details
|
On chilling the filtrate an additional 12.5 g
|
Type
|
CUSTOM
|
Details
|
of the product were obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |